2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate is a heterocyclic compound classified under the pyrido[3,2-d]pyrimidine family. Its molecular formula is C10H12F3N3O2, and it has a molecular weight of 263.22 g/mol. The compound is known for its potential applications in medicinal chemistry and biological studies, particularly in enzyme inhibition and receptor binding .
As a member of the pyrido[3,2-d]pyrimidine class, this compound exhibits properties typical of heterocyclic compounds, which are characterized by their cyclic structure containing atoms of at least two different elements. This specific compound features a trifluoroacetate functional group that enhances its chemical reactivity and potential biological activity .
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate typically involves several key steps:
The synthetic routes can vary based on the specific starting materials used and the desired purity of the final product. Reaction conditions such as temperature, pressure, and catalyst choice are critical for optimizing yield and minimizing byproducts.
The molecular structure of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate can be represented using its SMILES notation: CC1=NC=C2NCCCC2=N1.O=C(O)C(F)(F)F
. This notation indicates the arrangement of atoms within the molecule.
The compound can undergo various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice and reaction conditions (temperature and pressure). Understanding these parameters is essential for predicting reaction outcomes.
The mechanism of action for 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins:
Comprehensive analyses including spectral data (NMR, IR) can provide insights into molecular interactions and confirm structural integrity during synthesis .
The applications of 2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine 2,2,2-trifluoroacetate span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2